1,5-Dibromo-2-chloroanthracene-9,10-dione
Description
1,5-Dibromo-2-chloroanthracene-9,10-dione is a halogenated anthraquinone derivative characterized by bromine atoms at positions 1 and 5, a chlorine atom at position 2, and a planar anthracene-9,10-dione core.
Properties
CAS No. |
61601-45-4 |
|---|---|
Molecular Formula |
C14H5Br2ClO2 |
Molecular Weight |
400.45 g/mol |
IUPAC Name |
1,5-dibromo-2-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br2ClO2/c15-8-3-1-2-6-10(8)13(18)7-4-5-9(17)12(16)11(7)14(6)19/h1-5H |
InChI Key |
HXRYTUAMRJTGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione. One common method is the electrophilic aromatic substitution reaction, where anthracene-9,10-dione is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the bromine and chlorine atoms .
Scientific Research Applications
1,5-Dibromo-2-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-chloroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage .
Comparison with Similar Compounds
Halogenated Analogues :
- 1,5-Dibromoanthracene-9,10-dione (): Synthesized via diazotization in 82% yield. The 1,5-dibromo substitution pattern enhances electrophilic reactivity, enabling efficient nucleophilic substitutions.
- 1,5-Dichloroanthracene-9,10-dione (): A commercial precursor used to synthesize amino derivatives (e.g., mitoxantrone analogues). Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance but lower leaving-group ability in substitution reactions.
- 1,5-Dinitroanthracene-9,10-dione (): Nitro groups at 1,5 positions introduce strong electron-withdrawing effects, increasing acidity and reactivity toward reduction or nucleophilic attack.
Functional Group Comparisons :
- Amino Derivatives (e.g., 1,4-diaminoanthracene-9,10-dione, ): Substitution with amino groups (e.g., 5b, 5d) increases solubility and alters electronic properties, as seen in dark blue coloration and distinct Rf values (0.67) during chromatography .
- Methoxy/Hydroxy Derivatives (e.g., 1-hydroxy-4-methoxyanthracene-9,10-dione, ): Methoxy groups shift NMR signals (δ 3.76–3.94 ppm) and reduce reactivity compared to halogens, favoring applications in dye chemistry .
Physical and Spectroscopic Properties
Key Observations :
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